tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate
Description
tert-Butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate is a synthetic intermediate pivotal in the development of androgen receptor (AR) degraders, particularly in the PROTAC (Proteolysis-Targeting Chimeras) framework. Structurally, it features a cyclobutyl core with tetramethyl substituents, a 3-chloro-4-cyanophenoxy group, and a tert-butyl carbamate protecting group. This compound is synthesized via nucleophilic substitution between tert-butyl N-[(1r,3r)-3-hydroxy-2,2,4,4-tetramethylcyclobutyl]carbamate and 2-chloro-4-fluorobenzonitrile under basic conditions (NaH/DMF), yielding the product in 11% after purification . Its primary role is as a precursor; subsequent deprotection of the tert-butyl group generates 2-chloro-4-[(1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile, a key AR-binding moiety in therapeutic candidates .
Properties
Molecular Formula |
C20H27ClN2O3 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate |
InChI |
InChI=1S/C20H27ClN2O3/c1-18(2,3)26-17(24)23-15-19(4,5)16(20(15,6)7)25-13-9-8-12(11-22)14(21)10-13/h8-10,15-16H,1-7H3,(H,23,24) |
InChI Key |
PNWZFPYVCGIHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Tetramethylcyclobutyl Intermediate
- The tetramethylcyclobutyl moiety is often prepared through cyclization reactions starting from suitable precursors bearing methyl substituents.
- Cyclobutane ring formation can be achieved by intramolecular cyclization or by [2+2] cycloaddition reactions under controlled conditions.
- The steric hindrance from the four methyl groups at positions 2 and 4 stabilizes the cyclobutyl ring and influences subsequent substitution reactions.
Introduction of the 3-(3-chloro-4-cyanophenoxy) Group
- The phenoxy substituent bearing chloro and cyano groups is introduced via nucleophilic aromatic substitution on a suitably activated aromatic ring or through coupling reactions such as Ullmann or Buchwald-Hartwig etherification.
- Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
- Bases such as potassium carbonate or cesium carbonate are commonly used to deprotonate the phenol and promote ether bond formation.
Carbamate Formation
- The tert-butyl carbamate protecting group is introduced by reacting the amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- The reaction is usually conducted in solvents like dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.
- The carbamate group protects the amine during further synthetic transformations and can be removed under acidic conditions if necessary.
Representative Synthetic Procedure and Conditions
Based on patent disclosures and research articles, a representative synthetic sequence is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclobutyl core formation | Starting materials with methyl substituents, cyclization under heat or catalytic conditions | Formation of 2,2,4,4-tetramethylcyclobutyl intermediate |
| 2 | Etherification | 3-chloro-4-cyanophenol, base (K2CO3), solvent (DMF), heating | Formation of 3-(3-chloro-4-cyanophenoxy) substituent attached to cyclobutyl ring |
| 3 | Carbamate protection | tert-butyl dicarbonate, base (e.g., triethylamine), solvent (DCM), 0–25°C | tert-butyl N-carbamate formation on amine group |
| 4 | Purification | Silica gel chromatography or recrystallization | Isolation of pure this compound |
Research Outcomes and Analytical Data
- Purity of the final compound is typically confirmed by high-performance liquid chromatography (HPLC), showing >95% purity.
- Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
- The tert-butyl carbamate group exhibits characteristic signals in ^1H NMR around 1.4 ppm (tert-butyl protons).
- The aromatic protons of the 3-chloro-4-cyanophenoxy moiety appear in the 7.0–8.0 ppm range.
- The cyclobutyl methyl groups show distinct upfield shifts due to shielding effects.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Solvent for etherification | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Base for etherification | Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) |
| Temperature for etherification | 80–120°C |
| Solvent for carbamate formation | Dichloromethane (DCM) |
| Base for carbamate formation | Triethylamine (TEA) or similar organic base |
| Temperature for carbamate formation | 0–25°C |
| Purification method | Silica gel chromatography, recrystallization |
| Analytical techniques | HPLC, ^1H NMR, MS |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the substituents on the cyclobutyl ring.
Substitution: Nucleophilic substitution reactions can be used to replace the chloro and cyano groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Stereochemical Differences
- Cis vs. Trans Isomers: The trans configuration (e.g., trans-2-chloro-4-[3-amino-...]benzonitrile) is consistently prioritized in AR degraders due to superior binding geometry compared to cis analogs .
Biological Activity
tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate is a synthetic compound characterized by its complex molecular structure and potential therapeutic applications. The compound consists of a tert-butyl group, a carbamate functional group, and a cyclobutane structure that incorporates a chloro-cyanophenoxy moiety. This unique combination contributes to its distinct biological activities, particularly in cancer treatment and hormonal regulation.
Molecular Characteristics
- Molecular Formula : C20H27ClN2O3
- Molecular Weight : 378.9 g/mol
- Structural Features : The compound features a carbamate linkage and a cyclobutane core that enhances its binding affinity to biological targets.
Research indicates that this compound interacts with various biological targets through specific binding interactions. It has shown potential in modulating androgen receptors, which are critical in the development and progression of certain cancers, particularly prostate cancer .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Androgen Receptor Modulation : The compound has been shown to exhibit significant activity in modulating androgen receptors, which are vital for the growth and survival of prostate cancer cells.
- Anticancer Potential : Similar compounds have demonstrated anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This is attributed to their ability to interfere with hormone signaling pathways .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects through the inhibition of amyloid beta aggregation, which is relevant in Alzheimer's disease research .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-...] | Carbamate; Cyclobutane | Androgen receptor modulation | Unique chloro-cyanophenoxy moiety |
| Buserelin | Peptide structure | Hormone regulation | Used primarily for fertility treatments |
| Triptorelin | Peptide structure | Hormone regulation | Used in prostate cancer treatments |
| Thalidomide Derivatives | Various structures | Immunomodulation | Historical significance due to teratogenic effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Prostate Cancer Treatment : A study highlighted the efficacy of compounds that modulate androgen receptors in reducing tumor size in prostate cancer models. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis .
- Neuroprotective Studies : Research on related compounds demonstrated their ability to inhibit β-secretase activity and reduce amyloid beta aggregation in vitro. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
